

# A Technical Guide to 2-Hydroxy-4-methylpentanal: Synthesis, Characterization, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-Hydroxy-4-methylpentanal*

Cat. No.: *B14245019*

[Get Quote](#)

**Abstract:** This technical guide provides a comprehensive overview of **2-Hydroxy-4-methylpentanal**, a bifunctional organic compound with significant potential as a synthetic intermediate in pharmaceutical and chemical research. The document confirms its IUPAC nomenclature and details its key physicochemical properties. A core focus is placed on a validated synthetic protocol via an aldol reaction, including a discussion of the underlying mechanism and experimental considerations. Furthermore, this guide outlines standard analytical techniques for structural verification and purity assessment. Finally, it explores the compound's reactivity and potential applications as a chiral building block in drug discovery and development, supported by a discussion on safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

## Introduction and Nomenclature

**2-Hydroxy-4-methylpentanal** is a chiral alpha-hydroxy aldehyde. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is unequivocally **2-hydroxy-4-methylpentanal**<sup>[1][2]</sup>. The structure contains a five-carbon (pentanal) main chain with a hydroxyl group on the second carbon (C2) and a methyl group on the fourth carbon (C4). The presence of two functional groups—an aldehyde and a hydroxyl group—on adjacent carbons, combined with a chiral center at C2, makes it a valuable and versatile building block in organic synthesis.

## Key Identifiers:

- IUPAC Name: **2-hydroxy-4-methylpentanal**[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>12</sub>O<sub>2</sub>[\[1\]](#)[\[2\]](#)
- CAS Number: 392657-81-7[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Canonical SMILES: CC(C)CC(C=O)O[\[1\]](#)

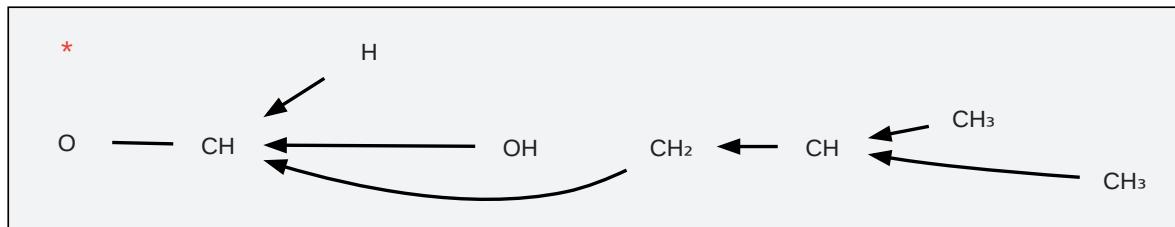



Figure 1. Chemical Structure of 2-Hydroxy-4-methylpentanal

[Click to download full resolution via product page](#)

Caption: Structure of **2-Hydroxy-4-methylpentanal** with chiral center at C2 indicated by \*.

## Physicochemical Properties

A summary of the key computed physicochemical properties is presented below. These values are essential for planning synthetic procedures, purification strategies, and for predicting the compound's behavior in various solvent systems.

| Property                     | Value                                         | Source                                  |
|------------------------------|-----------------------------------------------|-----------------------------------------|
| Molecular Weight             | 116.16 g/mol                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula            | C <sub>6</sub> H <sub>12</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| XLogP3 (Lipophilicity)       | 0.8                                           | <a href="#">[1]</a>                     |
| Hydrogen Bond Donor Count    | 1                                             | <a href="#">[1]</a>                     |
| Hydrogen Bond Acceptor Count | 2                                             | <a href="#">[1]</a>                     |
| Rotatable Bond Count         | 3                                             | <a href="#">[1]</a>                     |
| Exact Mass                   | 116.083729621 Da                              | <a href="#">[1]</a>                     |
| Polar Surface Area           | 37.3 Å <sup>2</sup>                           | <a href="#">[1]</a>                     |

## Synthesis and Reaction Mechanisms

The synthesis of  $\alpha$ -hydroxy aldehydes like **2-hydroxy-4-methylpentanal** is a fundamental transformation in organic chemistry. The aldol reaction stands out as a highly effective and direct method for forming the required carbon-carbon bond and installing the adjacent hydroxyl and aldehyde functionalities[\[2\]](#).

## Synthetic Principle: Base-Catalyzed Aldol Reaction

The most logical synthetic route involves a crossed aldol reaction between isovaleraldehyde (3-methylbutanal) and a formaldehyde equivalent. In this process, a base is used to deprotonate the  $\alpha$ -carbon of isovaleraldehyde, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final **2-hydroxy-4-methylpentanal** product.

Causality of Experimental Choices:

- **Choice of Base:** A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure rapid and complete enolate formation, minimizing self-condensation of

the isovaleraldehyde. However, more common bases like sodium hydroxide can also be used, though yields may be lower due to competing reactions[2].

- **Temperature Control:** The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as multiple additions or the Cannizzaro reaction with formaldehyde, and to improve diastereoselectivity if a chiral variant were attempted.
- **Formaldehyde Source:** Gaseous formaldehyde is difficult to handle. Paraformaldehyde, a solid polymer of formaldehyde, is a common and safer alternative, which depolymerizes in situ under the reaction conditions.

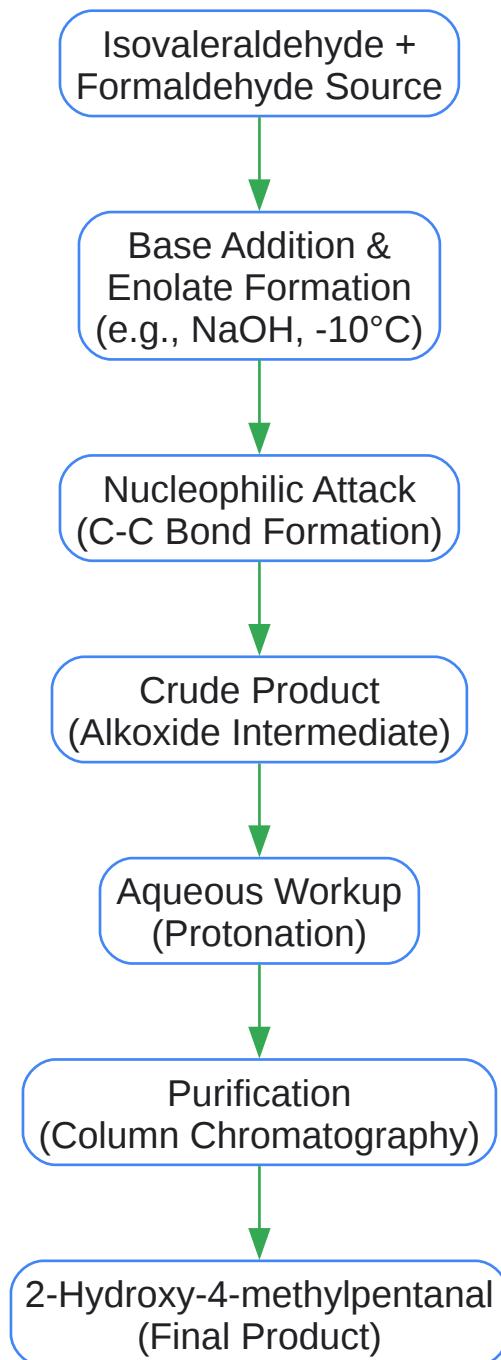



Figure 2. Generalized Synthetic Workflow via Aldol Reaction

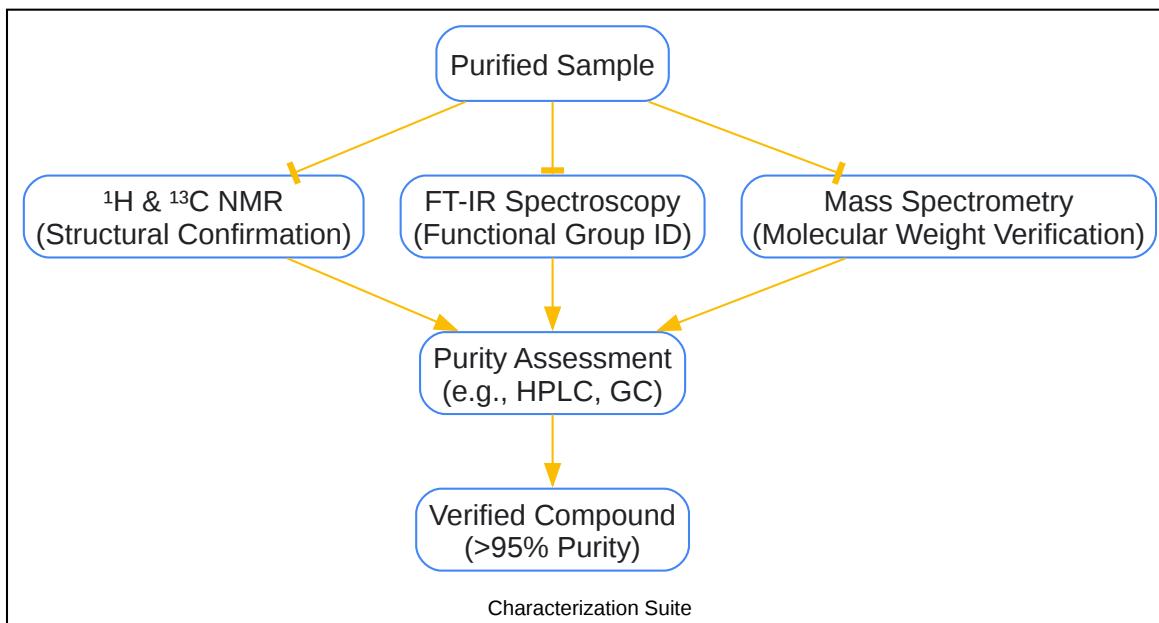



Figure 3. Analytical and Quality Control Workflow

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Hydroxy-4-methylpentanal | C<sub>6</sub>H<sub>12</sub>O<sub>2</sub> | CID 17907603 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. 2-hydroxy-4-methylpentanal | CAS#:392657-81-7 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Hydroxy-4-methylpentanal: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b14245019#2-hydroxy-4-methylpentanal-iupac-name>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)